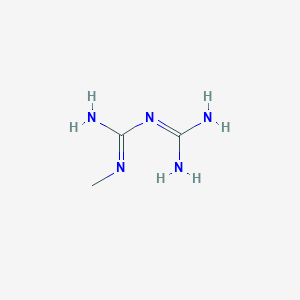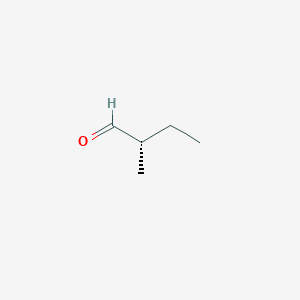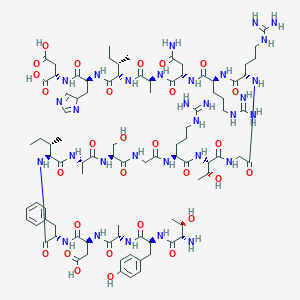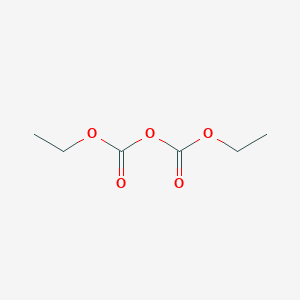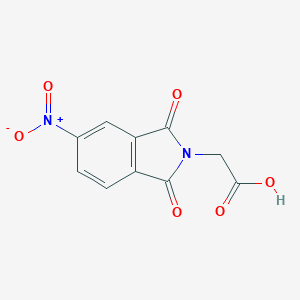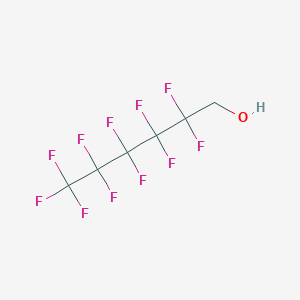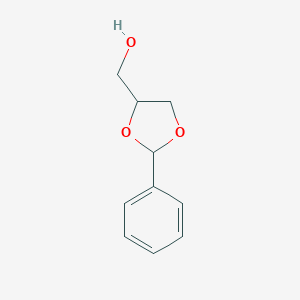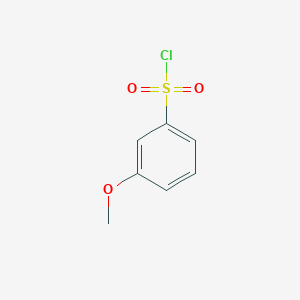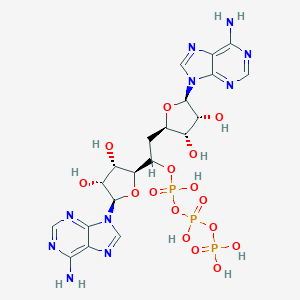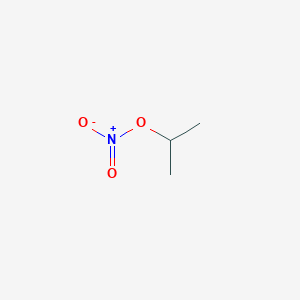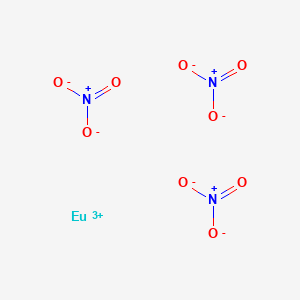
Nitrate d'europium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium nitrate is an inorganic compound composed of europium and nitrate ions, with the molecular formula Eu(NO3)3. It is a white, odorless, crystalline solid that is highly soluble in water. Europium nitrate is used in a variety of scientific research applications, including luminescence, fluorescence, and catalytic studies. It is also used as a reagent in chemical synthesis and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Applications d'affichage
Le nitrate d'europium(III) pentahydraté est utilisé comme précurseur pour synthétiser des phosphures de film mince Y2O3:Eu3+ par la méthode sol-gel. Ces phosphures sont utilisés dans les applications d'affichage en raison de leurs propriétés luminescentes .
Bio-imagerie et diodes électroluminescentes blanches
En tant que dopant, le this compound est utilisé pour préparer des nanophosphores cristallins. Ces nanophosphores sont hydrophiles, ce qui les rend adaptés à la bio-imagerie. Ils contribuent également au développement de diodes électroluminescentes blanches (LED) en raison de leur capacité à émettre de la lumière blanche .
Matériaux photoluminescents
Des matériaux dopés à l'europium ont été synthétisés par la méthode sol-gel, conduisant à des tartrates d'europium fibreux et à des nanotubes de silice photoluminescents. Ces matériaux ont un large éventail d'applications en raison de leurs propriétés photoluminescentes .
Processus de biosorption
En science environnementale, le this compound est utilisé dans les processus de biosorption pour éliminer l'europium et d'autres éléments des terres rares des solutions aqueuses. Cette application est cruciale pour la purification de l'eau et le recyclage des éléments des terres rares .
Développement de sorbants
Un nouveau sorbant a été développé pour l'extraction du this compound. L'adsorption de l'europium(III) sur cette résine greffée à partir de solutions de this compound est étudiée en fonction du temps à température ambiante, ce qui est essentiel pour comprendre les réactions de phase liquide-solide impliquées .
Mécanisme D'action
Target of Action
Europium nitrate, also known as europium(3+);trinitrate, primarily targets anions and other Lewis bases to form complexes . It is often used in the synthesis of various europium (III) complexes .
Mode of Action
Europium nitrate interacts with its targets by reacting with anions and other Lewis bases to form complexes . For example, it can react with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer, under hydrothermal conditions .
Biochemical Pathways
The biochemical pathways affected by europium nitrate are primarily related to its luminescent properties. The energy absorbed by organic ligands is transferred to europium ions through the ‘antenna effect’, resulting in intense photoluminescent properties . This is particularly evident in europium (III) complexes with ligands like β-diketones, aromatic carboxylic acids, and hydroxyl ketone .
Pharmacokinetics
It’s worth noting that europium nitrate is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of europium nitrate’s action is the formation of complexes with luminescent properties. These complexes emit a crimson red color when excited at 397 nm in the UV-vis region . This is mainly due to the most intense 5D0 → 7F2 transition . The complexes can be utilized in optoelectrical devices and semiconductors .
Action Environment
The action of europium nitrate can be influenced by environmental factors. For instance, the formation of complexes under hydrothermal conditions suggests that temperature and pressure can affect the compound’s action . Additionally, the luminescent properties of the complexes formed by europium nitrate can be influenced by the intensity and wavelength of the excitation light .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Europium nitrate can be achieved through the reaction of Europium oxide with nitric acid.", "Starting Materials": [ "Europium oxide", "Nitric acid" ], "Reaction": [ "Dissolve Europium oxide in nitric acid to form Europium nitrate solution", "Filter the solution to remove any impurities", "Evaporate the solution to dryness to obtain Europium nitrate solid" ] } | |
Numéro CAS |
10138-01-9 |
Formule moléculaire |
EuHNO3 |
Poids moléculaire |
214.977 g/mol |
Nom IUPAC |
europium;nitric acid |
InChI |
InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4) |
Clé InChI |
GEIGXJHXQWKQAT-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |
SMILES canonique |
[N+](=O)(O)[O-].[Eu] |
Autres numéros CAS |
10138-01-9 |
Pictogrammes |
Oxidizer; Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Q & A
Q1: What is the molecular formula and weight of europium nitrate?
A1: Europium nitrate exists primarily as the hexahydrate, with the molecular formula Eu(NO3)3·6H2O and a molecular weight of 446.06 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize europium nitrate?
A2: Researchers frequently employ X-ray diffraction (XRD) [, , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , ], transmission electron microscopy (TEM) [, , , , ], photoluminescence (PL) spectroscopy [, , , , , , , , ], Fourier-transform infrared (FTIR) spectroscopy [, , , ], and energy-dispersive X-ray spectroscopy (EDS) [, ] to characterize europium nitrate and its derivatives.
Q3: How does the stability of europium nitrate in solution vary with solvent composition?
A3: Studies indicate that europium nitrate exhibits distinct spectral characteristics in different solvents. For example, its absorption spectrum in a water-alcohol mixture reflects a combination of spectra observed in pure water and pure alcohol [].
Q4: What are the primary applications of europium nitrate?
A4: Europium nitrate serves as a valuable precursor in the synthesis of various materials, particularly europium-doped phosphors for applications like field emission displays [], LEDs [], and long-afterglow phosphors []. It also acts as a dopant in creating luminescent materials for potential applications as optical biolabels and contrast agents in magnetic resonance imaging (MRI) [].
Q5: How does europium nitrate contribute to the properties of materials it's incorporated into?
A5: Europium nitrate, when incorporated into materials like yttrium oxide, enhances their photoluminescence properties. For instance, macroporous europium-doped yttrium oxide particles exhibit higher PL intensity, quantum efficiency, and enhanced red-emission properties compared to non-porous counterparts []. This enhancement stems from the unique electronic structure of europium ions, which enables efficient energy transfer and luminescence.
Q6: Can europium nitrate be used in the synthesis of nanomaterials?
A6: Yes, europium nitrate plays a crucial role in synthesizing various nanomaterials, including europium oxide nanorods [] and Y2O3:Eu nanotubes [, ]. These nanomaterials often exhibit unique properties due to their size and morphology, making them suitable for specific applications.
Q7: Does europium nitrate pose any genetic toxicity?
A7: Research indicates that europium nitrate exhibits genotoxic effects on Vicia faba root tip cells []. Specifically, increasing concentrations of europium nitrate correlate with an increased rate of micronuclei formation and chromosomal aberrations, suggesting potential DNA damage.
Q8: How is europium nitrate used in extraction studies?
A8: Europium nitrate serves as a model compound to investigate the extraction behavior of trivalent actinides and lanthanides, which is crucial for nuclear waste reprocessing and separation processes [, , ].
Q9: What are the future research directions in the field of europium nitrate applications?
A9: Further research on europium nitrate will likely focus on:
- Enhancing the luminescent properties of europium-doped materials by optimizing synthesis parameters and exploring novel host lattices [, ].
- Investigating the potential of europium-based nanomaterials in biomedical applications, such as bioimaging and drug delivery [, ].
- Developing environmentally friendly and cost-effective synthesis methods for europium-containing materials [].
- Understanding the long-term impact of europium nitrate on biological systems and the environment, and developing strategies for its safe handling and disposal [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

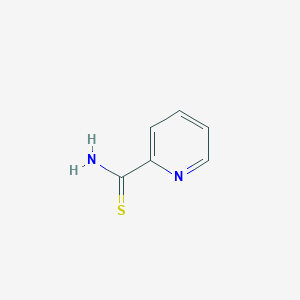
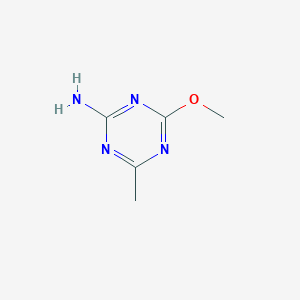
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
